
1,2-Bis(dimethylsilyl)benzene
Overview
Description
1,2-Bis(dimethylsilyl)benzene is an organosilicon compound with the molecular formula C10H18Si2. It is also known as o-Phenylenebis(dimethylsilane). This compound is characterized by the presence of two dimethylsilyl groups attached to a benzene ring at the 1 and 2 positions. It is a colorless to light yellow liquid that is used primarily as a reagent in organic synthesis .
Preparation Methods
1,2-Bis(dimethylsilyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dibromobenzene with dimethylchlorosilane in the presence of a catalyst such as palladium. The reaction typically proceeds under an inert atmosphere and requires heating to achieve the desired product .
Reaction Conditions:
Reactants: 1,2-dibromobenzene, dimethylchlorosilane
Catalyst: Palladium
Atmosphere: Inert (e.g., nitrogen or argon)
Temperature: Elevated (specific temperature may vary)
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
1,2-Bis(dimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: It can be reduced using hydrosilanes or other reducing agents to form simpler silane derivatives.
Substitution: The dimethylsilyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxides
Reduction: Hydrosilanes, reducing agents
Substitution: Halogens, electrophiles
Major Products:
Oxidation: Silanol derivatives
Reduction: Simpler silane derivatives
Substitution: Functionalized benzene derivatives
Scientific Research Applications
Applications Overview
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Silicon-based Materials
- Description : 1,2-Bis(dimethylsilyl)benzene is a precursor in synthesizing silicon-containing polymers and materials. These materials are crucial for electronics and coatings due to their thermal stability and mechanical properties.
- Case Study : Research has demonstrated that polymers derived from this compound exhibit enhanced thermal stability compared to traditional organic polymers, making them suitable for high-performance applications in electronics and aerospace industries.
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Organic Synthesis
- Description : This compound serves as a versatile reagent in organic chemistry, facilitating the formation of complex molecules. It is particularly useful for introducing silyl groups that enhance the stability and reactivity of various organic compounds.
- Case Study : In a study published by the American Chemical Society, this compound was utilized to synthesize complex organic frameworks through hydrosilylation reactions, showcasing its effectiveness as a building block in organic synthesis .
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Surface Modification
- Description : In materials science, this compound modifies the surfaces of substrates to improve hydrophobicity and chemical resistance. Such modifications are essential for coatings and adhesives.
- Case Study : A study demonstrated that surfaces treated with this compound exhibited significantly increased water repellency and durability against chemical exposure, making them ideal for protective coatings in industrial applications.
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Analytical Chemistry
- Description : The compound is employed in preparing samples for mass spectrometry and other analytical techniques. Its ability to stabilize reactive intermediates enhances detection and analysis.
- Case Study : In analytical studies, researchers found that using this compound improved the sensitivity of mass spectrometry techniques when analyzing complex mixtures of organic compounds.
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Pharmaceutical Development
- Description : this compound is explored in drug formulation processes, particularly in creating drug delivery systems that require enhanced solubility and bioavailability.
- Case Study : Investigations into drug formulations have shown that incorporating this compound can significantly improve the solubility of poorly water-soluble drugs, enhancing their therapeutic efficacy .
Data Table of Applications
Mechanism of Action
The mechanism of action of 1,2-Bis(dimethylsilyl)benzene primarily involves its ability to act as a protecting group for amines and amino acids. The dimethylsilyl groups provide steric hindrance, protecting the functional groups from unwanted reactions. This protection is particularly useful in multi-step organic syntheses where selective reactions are required .
Molecular Targets and Pathways:
Amines and Amino Acids: The compound forms stable derivatives with these functional groups, preventing their participation in side reactions.
Organic Molecules: It can react with various organic molecules, facilitating selective transformations and protecting sensitive functional groups.
Comparison with Similar Compounds
1,2-Bis(dimethylsilyl)benzene can be compared with other similar compounds such as:
1,3-Bis(dimethylsilyl)benzene: Similar structure but with dimethylsilyl groups at the 1 and 3 positions. It has different reactivity and applications.
1,4-Bis(dimethylsilyl)benzene: Dimethylsilyl groups at the 1 and 4 positions, leading to different steric and electronic properties.
Tetramethyldisiloxane: A simpler silane compound with different reactivity and applications.
Uniqueness: this compound is unique due to its specific positioning of dimethylsilyl groups, which provides distinct steric and electronic properties. This makes it particularly useful as a protecting group reagent and in the synthesis of complex organosilicon compounds .
Biological Activity
1,2-Bis(dimethylsilyl)benzene (CAS RN: 17985-72-7) is an organosilicon compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by its molecular formula and a molecular weight of 194.42 g/mol. It appears as a colorless to light yellow liquid with a boiling point of 128 °C at 50 mmHg and a flash point of 70 °C. Its structure includes two dimethylsilyl groups attached to a benzene ring, which may influence its reactivity and interaction with biological systems .
Biological Activity Overview
The biological activity of this compound is primarily explored through its interactions with various biological targets, including enzymes and receptors. Studies have indicated that this compound may exhibit anti-inflammatory, antioxidant, and potential anticancer properties.
Pharmacological Properties
Recent research highlights the following pharmacological activities associated with this compound:
- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition may lead to reduced production of prostaglandins and other inflammatory mediators .
- Antioxidant Activity : In vitro studies suggest that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage and may contribute to its potential therapeutic effects .
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. However, further research is needed to elucidate these mechanisms fully .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Inhibition of COX Enzymes :
- Antioxidant Efficacy :
- Apoptosis Induction in Cancer Cells :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 1,2-bis(dimethylsilyl)benzene, and how are yields optimized?
The compound is typically synthesized via silylation reactions. A widely used method involves reacting 1,2-dibromobenzene with chlorodimethylsilane in the presence of Mg and LiCl in 1,3-dimethyl-2-imidazolidinone (DMI) under mild conditions, achieving yields up to 81% . Optimization strategies include adjusting the stoichiometry of Mg/CuCl catalysts, reaction temperature (30–60°C), and solvent polarity. GC-MS and NMR are critical for monitoring reaction progress and purity .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ²⁹Si) to verify silyl group connectivity and aromatic proton environments.
- GC-MS for purity assessment and detecting byproducts like unreacted silanes or halogenated intermediates.
- Elemental analysis to confirm stoichiometry (C₁₂H₂₂Si₂). Structural data (SMILES: CSi(C)c1ccccc1Si(C)C) and InChI keys (YHMJZIJXVNRXIN-UHFFFAOYSA-N) are used for database cross-referencing .
Q. What are the critical physical properties of this compound for experimental design?
Key properties include:
- Boiling point : 101°C at 13 mmHg .
- Density : 0.898 g/mL at 25°C .
- Refractive index : 1.51 . These parameters inform solvent selection, distillation protocols, and storage conditions (room temperature, inert atmosphere) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How is this compound utilized in polymerization studies, and what are its thermal stability limits?
The compound serves as a precursor for phenylene-disiloxane polymers via catalytic cross-dehydrocoupling with water. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~250°C, with stability influenced by siloxane backbone rigidity. Differential scanning calorimetry (DSC) shows glass transition temperatures (Tg) between -50°C and 100°C, depending on copolymer composition .
Q. What functional group transformations are feasible with this compound, and how do reaction conditions affect selectivity?
The dimethylsilyl groups undergo hydrolysis to silanols under acidic or basic conditions, enabling further functionalization (e.g., crosslinking). Transition-metal-catalyzed reactions (Pd, Ni) can replace silyl groups with aryl or alkyl moieties. Selectivity depends on catalyst choice (e.g., PdCl₂ vs. NiCl₂) and solvent polarity, with DMI favoring silyl retention .
Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 81% vs. "high yields")?
Discrepancies often arise from variations in catalyst activation (e.g., Mg/LiCl ratios), silane stoichiometry, or workup procedures. Systematic optimization using design-of-experiments (DoE) frameworks is recommended. For example, increasing Mg:CuCl ratios from 1:1 to 2:1 improves yield by enhancing silyl radical formation .
Q. What precautions are necessary for handling this compound in air-sensitive reactions?
The compound is moisture-sensitive and requires storage under inert gas (N₂/Ar). Use Schlenk-line techniques for transfers and reactions. Glovebox protocols are advised for long-term storage. Safety measures include flame-resistant PPE and ventilation to mitigate exposure to decomposition products (e.g., CO, SiO₂) .
Q. How does steric hindrance from the dimethylsilyl groups influence reactivity in cross-coupling reactions?
The bulky silyl groups reduce electron density on the benzene ring, slowing electrophilic substitution. However, they enhance stability in radical polymerization. Computational studies (DFT) show that steric effects lower activation energies for silyl migration by ~15 kJ/mol compared to trimethylsilyl analogs, impacting regioselectivity .
Q. Methodological Notes
- Synthesis Optimization : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps.
- Thermal Analysis : Pair TGA with evolved gas analysis (EGA) to characterize decomposition pathways.
- Safety Protocols : Implement real-time gas monitoring for silane leaks in large-scale reactions.
Properties
InChI |
InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUXBTFQEXVEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422850 | |
Record name | 1,2-Bis(dimethylsilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17985-72-7 | |
Record name | 1,2-Bis(dimethylsilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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